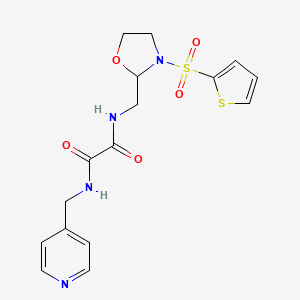![molecular formula C9H16O3 B2690778 1,9-Dioxaspiro[5.5]undecan-5-ol CAS No. 2248256-79-1](/img/structure/B2690778.png)
1,9-Dioxaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,9-Dioxaspiro[5.5]undecan-5-ol” is a chemical compound with the CAS Number: 2248256-79-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is this compound . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 172.22 .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A significant application of spirocyclic compounds like "1,9-Dioxaspiro[5.5]undecan-5-ol" lies in the field of enantioselective synthesis. Uchiyama et al. (2001) demonstrated an enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, a pheromone component of the olive fruit fly, using a novel method based on intramolecular asymmetric oxyselenenylation. This approach offers a new route to optically active spiroketals, showcasing the utility of spirocyclic compounds in synthesizing biologically active molecules with precise control over their stereochemistry (Uchiyama et al., 2001).
Bioactivity and Synthesis
Spirocyclic compounds, including 1,9-diazaspiro[5.5]undecanes, have been explored for their bioactivity potential. Blanco‐Ania et al. (2017) reviewed the biological activity and synthesis of these compounds, highlighting their potential in treating various disorders such as obesity, pain, and cardiovascular diseases. The review emphasizes the versatility of spirocyclic compounds in medicinal chemistry and drug design, demonstrating their broad applicability in addressing different health conditions (Blanco‐Ania et al., 2017).
Pheromone Biosynthesis
Research into the biosynthesis of sex pheromones in the olive fruit fly has revealed the role of spirocyclic compounds. Fletcher et al. (2002) discovered that both oxygen atoms in 1,7-dioxaspiro[5.5]undecane, a pheromone of the female olive fly, originate from dioxygen. This finding implicates monooxygenase-mediated processes in the assembly of the compound, providing insights into the complex biosynthesis pathways of pheromones and highlighting the significance of spirocyclic compounds in natural product synthesis (Fletcher et al., 2002).
Material Science Applications
Spirocyclic compounds are also valuable in material science, particularly in the development of controlled release systems. Kikionis et al. (2017) developed new systems for the controlled release of pheromones using electrospun micro/nanofiber matrices from biodegradable polymers. This study illustrates the potential of spirocyclic compounds in creating innovative materials for agricultural and environmental applications, such as pest management through pheromone release (Kikionis et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVNMDSJIDBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCOCC2)OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)



![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)
![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)
